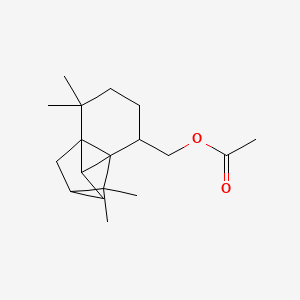
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate is a complex organic compound with the molecular formula C18H28O2. It is known for its unique structure, which includes a cyclopenta and cyclopropa fused ring system. This compound is often used in various industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a solvent and intermediate in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octahydro-7,7,8,8-tetramethyl-2,3b-methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methyl acetate
- Octahydro-7,7,8,8-tetramethyl-2,3b-methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol
Uniqueness
What sets 2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate apart from similar compounds is its specific acetate functional group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
59056-62-1 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(5,5,11,11-tetramethyl-2-tetracyclo[6.2.1.01,6.06,10]undecanyl)methyl acetate |
InChI |
InChI=1S/C18H28O2/c1-11(19)20-10-12-6-7-15(2,3)17-9-13-8-14(17)18(12,17)16(13,4)5/h12-14H,6-10H2,1-5H3 |
InChI-Schlüssel |
ANPXCNWSCGYEMA-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(C23C14C2CC(C3)C4(C)C)(C)C |
Kanonische SMILES |
CC(=O)OCC1CCC(C23C14C2CC(C3)C4(C)C)(C)C |
Key on ui other cas no. |
59056-62-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















